molecular formula C11H13NO2Si B1599181 Trimethyl((4-nitrophenyl)ethynyl)silane CAS No. 75867-38-8

Trimethyl((4-nitrophenyl)ethynyl)silane

Cat. No.: B1599181
CAS No.: 75867-38-8
M. Wt: 219.31 g/mol
InChI Key: YVPIXZAXKQWEOB-UHFFFAOYSA-N
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Description

Trimethyl((4-nitrophenyl)ethynyl)silane is an organosilicon compound with the molecular formula C11H13NO2Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 4-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl((4-nitrophenyl)ethynyl)silane can be synthesized through a Sonogashira coupling reaction. This involves the reaction of 4-iodonitrobenzene with trimethylsilylacetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) in a solvent such as dry DMF (dimethylformamide). The reaction is typically carried out under an inert atmosphere at room temperature .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Trimethyl((4-nitrophenyl)ethynyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl((4-nitrophenyl)ethynyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl((4-nitrophenyl)ethynyl)silane is largely dependent on the specific reactions it undergoes. For example, in coupling reactions, the ethynyl group acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl((4-nitrophenyl)ethynyl)silane is unique due to the presence of both the trimethylsilyl and nitrophenyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .

Biological Activity

Overview

Trimethyl((4-nitrophenyl)ethynyl)silane, an organosilicon compound with the molecular formula C11_{11}H13_{13}NO2_2Si, is characterized by a trimethylsilyl group attached to an ethynyl group, which is further connected to a 4-nitrophenyl group. This unique structure imparts various biological activities and potential applications in medicinal chemistry and organic synthesis.

The compound is known for its reactivity, undergoing several types of chemical reactions:

  • Oxidation : The nitro group can be reduced to an amino group, which may enhance biological activity.
  • Substitution : The trimethylsilyl group can be replaced by other functional groups through desilylation.
  • Coupling Reactions : Participates in cross-coupling reactions, such as Sonogashira coupling, to form complex molecules.

These reactions highlight the versatility of this compound in synthetic organic chemistry and its potential for developing bioactive compounds .

The biological activity of this compound is primarily associated with its ability to participate in biochemical pathways through its reactive functional groups. The nitro group can be converted into an amino group, which may interact with various biological macromolecules, potentially leading to therapeutic effects. Studies suggest that such transformations could enable the compound to act as a reactive intermediate in drug development .

Potential Applications

  • Medicinal Chemistry :
    • Investigated for its potential in drug development due to its ability to form bioactive molecules.
    • May serve as a precursor for pharmacologically active compounds.
  • Biological Probes :
    • The compound's reactivity allows it to be used in the development of probes for biological studies, potentially aiding in the understanding of various biochemical processes .
  • Material Science :
    • Its silane component makes it useful in producing silicone-based materials, enhancing its applicability beyond just biological contexts .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:

Compound NameUnique Features
Trimethyl((4-methoxyphenyl)ethynyl)silane Contains a methoxy group instead of a nitro group
Trimethyl((4-fluorophenyl)ethynyl)silane Fluorine substituent enhances electronic properties
Trimethyl((phenylethynyl)silane Lacks electron-withdrawing groups; more stable

This compound stands out due to the combination of an electron-withdrawing nitro group and silane functionality, which increases its reactivity and potential applications in synthesis and research .

Properties

IUPAC Name

trimethyl-[2-(4-nitrophenyl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPIXZAXKQWEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401669
Record name Trimethyl[(4-nitrophenyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75867-38-8
Record name Trimethyl[(4-nitrophenyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of p-bromonitrobenzene (2.02 g, 10 mmol), bis(triphenylphosphine)palladium(II) chloride (0.2 g, 0.3 mmol), and copper(1) iodide (0.05 g, 0.3 mmol) in 40 ml of N,N-diisopropylamine was degassed by freeze/pump/thaw technique (three times). Trimethylsilylacetylene (1.2 g, 12 mmol) was added and the mixture was refluxed for 12 hours. After removal of amine by rotary evaporation, the residue was dissolved in CH2Cl2 and washed with water. The organic layer was dried (Na2SO4), filtered, and rotary evaporated. The residue was purified by column chromatography (EtOAc/hexanes, 1:10) to afford 4-(trimethylsilylethynyl)nitrobenzene (1.53 g, 70%). (Procedure adapted from Takahashi, S; Kuroyama, Y; Sonogashira, K; Hagihara, N. Synthesis, 1980, 627.)
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
copper(1) iodide
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.005 mol % of Pd(OAc)2, 0.01 mol % of hexyldiadamantyl-phosphine and 1 mol % of Cu(I)I are added to a mixture of 12 mmol of trimethylsilylacetylene and 10 mmol of 4-chloronitrobenzene in 40 ml of diethylamine. The mixture is stirred under reflux until conversion is complete. The readily volatile constituents are then removed under vacuum. The residue is dissolved in toluene and washed with water. After chromatography on silica gel, 89% of 1-(4-nitrophenyl)-2-trimethylsilylacetylene is obtained.
Name
hexyldiadamantyl-phosphine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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